2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate
Overview
Description
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been reported to inhibit theEpidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
Similar 1,3,4-oxadiazole derivatives have shown a robust inhibitory effect against the egfr wild-type enzyme . This suggests that 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate may interact with its targets in a similar manner, leading to changes in cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate typically involves the reaction of hydrazide derivatives with carbon disulfide, followed by alkylation of the thiol group of the resulting 1,3,4-oxadiazole . The reaction conditions often include the use of alkyl halides such as methyl iodide, allyl bromide, propargyl chloride, and benzyl chloride under sonication .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit various cancer cell lines.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
1,2,4-Oxadiazole derivatives: These compounds have shown potential in treating Alzheimer’s disease and exhibit various biological activities.
1,3,4-Oxadiazole derivatives: Known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.
Uniqueness
What sets 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate apart is its specific combination of the oxadiazole ring with the 4-chlorobenzenesulfonate group, which imparts unique chemical and biological properties. This combination enhances its potential as a multifunctional agent in various scientific and industrial applications .
Properties
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-chlorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S/c15-10-5-7-11(8-6-10)22(18,19)21-13-4-2-1-3-12(13)14-17-16-9-20-14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXDYZMNHRWRSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205081 | |
Record name | 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240115-64-4 | |
Record name | 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240115-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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